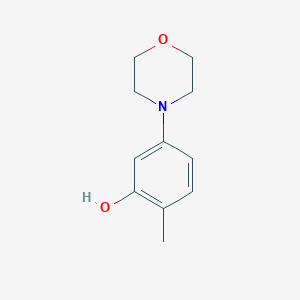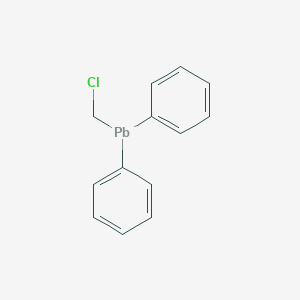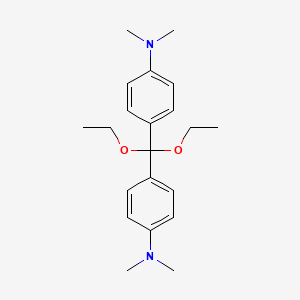
4,4'-(Diethoxymethylene)bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) is a chemical compound that serves as an intermediate in the manufacture of dyes and other industrial applications. It is known for its role in the qualitative assay of cyanogens and the determination of lead .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-Methylenedianiline with dimethyl carbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It acts as a nucleophile in substitution reactions and can form complexes with metal ions, which is crucial for its role in lead determination .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline
- Arnolds base
- Michlers base
Uniqueness
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) is unique due to its specific structure that allows it to act as an intermediate in dye synthesis and its ability to form complexes with metal ions, making it suitable for analytical applications .
Propiedades
Número CAS |
102443-38-9 |
|---|---|
Fórmula molecular |
C21H30N2O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-diethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H30N2O2/c1-7-24-21(25-8-2,17-9-13-19(14-10-17)22(3)4)18-11-15-20(16-12-18)23(5)6/h9-16H,7-8H2,1-6H3 |
Clave InChI |
UCPBMCSOJWQPEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




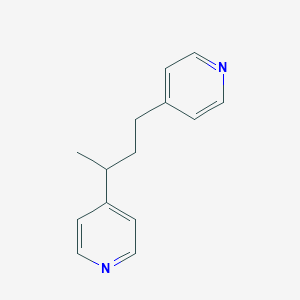

![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
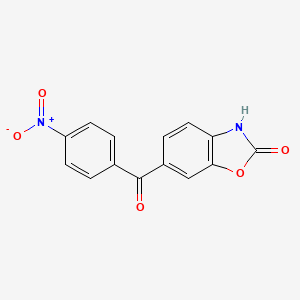
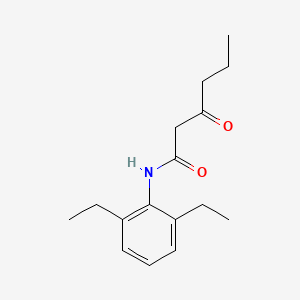
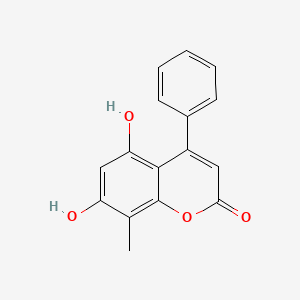
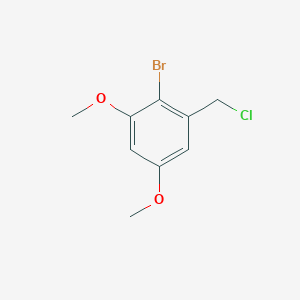
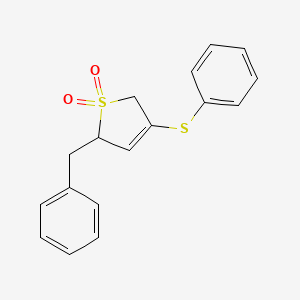
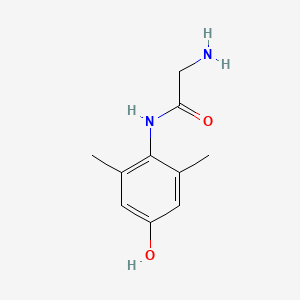
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
